molecular formula C27H31N3O4 B12041972 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361193-82-0

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12041972
CAS No.: 361193-82-0
M. Wt: 461.6 g/mol
InChI Key: HKEHNANQGWOKSX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine ring, and the addition of methoxy groups. Common synthetic routes may involve:

    Cyclization reactions: to form the quinoline core.

    Nucleophilic substitution: to introduce the pyridine ring.

    Methoxylation: using methoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core structure.

    Pyridine derivatives: Compounds with a similar pyridine ring structure.

    Methoxy-substituted compounds: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

4-(2,5-Dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

361193-82-0

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H31N3O4/c1-15-9-10-28-22(11-15)30-26(32)23-16(2)29-19-13-27(3,4)14-20(31)25(19)24(23)18-12-17(33-5)7-8-21(18)34-6/h7-12,24,29H,13-14H2,1-6H3,(H,28,30,32)

InChI Key

HKEHNANQGWOKSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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